Zibotentan (ZD4054) is a small-molecule, specific antagonist of the endothelin A (ETA) receptor. [, , ] It selectively binds to the ETA receptor, thereby inhibiting endothelin-mediated mechanisms. [] This selective binding is crucial as it differentiates Zibotentan from other endothelin receptor antagonists that target both ETA and ETB receptors. [] Zibotentan has been extensively investigated for its potential in treating various diseases, particularly in the field of oncology. [, , ]
Zibotentan's molecular structure contains key pharmacophores that contribute to its binding affinity and selectivity for the ETA receptor. [] These include a 1,3,4-oxadiazole ring and a pyrazine skeleton. [] Further research exploring the structure-activity relationship of Zibotentan and its analogues could provide valuable insights into optimizing its potency and selectivity.
Zibotentan exerts its biological effects by selectively binding to the ETA receptor, primarily located on the surface of cells. [, ] This binding prevents the natural ligand, endothelin-1 (ET-1), from activating the receptor. [, , , , ] By inhibiting ET-1 signaling, Zibotentan disrupts various downstream pathways involved in cell proliferation, angiogenesis, invasion, and metastasis. [, , , ]
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2